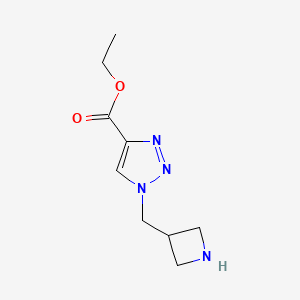
N'-hydroxy-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-hydroxy-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboximidamide, also known as NM-3, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied extensively due to its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders.
Wissenschaftliche Forschungsanwendungen
Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. Among the various isomers, 1,2,4-oxadiazoles stand out for their high importance and wide range of applications in scientific fields such as pharmaceuticals, drug discovery, scintillating materials, and dyestuff industry . Let’s explore the specific applications of N’-hydroxy-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboximidamide:
Drug Discovery
The 1,2,4-oxadiazole framework serves as an excellent scaffold for novel drug development. Medicinal chemists have been drawn to its potential, leading to the discovery of several drugs containing the 1,2,4-oxadiazole unit. Recent advancements in synthetic methods have further fueled interest in this class of compounds. Notably, N’-hydroxy-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboximidamide may exhibit promising pharmacological properties, making it a candidate for drug discovery .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of 1,2,4-oxadiazole-based compounds is crucial for optimizing their biological activity. Researchers investigate how subtle modifications to the molecular structure impact interactions with biological targets. N’-hydroxy-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboximidamide’s SAR could reveal valuable insights for designing more potent derivatives .
Anticancer Potential
Given the diverse biological activities associated with 1,2,4-oxadiazoles, it’s worth exploring whether N’-hydroxy-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboximidamide exhibits anticancer properties. Researchers may investigate its effects on cancer cell lines, tumor growth inhibition, and potential mechanisms of action .
Anti-Inflammatory Activity
Inflammation plays a central role in various diseases. Investigating the anti-inflammatory potential of N’-hydroxy-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboximidamide could provide valuable insights for developing anti-inflammatory drugs .
Antioxidant Properties
Oxidative stress contributes to numerous health conditions. Assessing the antioxidant activity of this compound could reveal its potential in combating oxidative damage and related diseases .
Other Applications
Beyond the mentioned fields, researchers may explore additional applications, such as antimicrobial activity, enzyme inhibition, or neuroprotective effects. The versatility of 1,2,4-oxadiazoles encourages further investigation into N’-hydroxy-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboximidamide .
Eigenschaften
IUPAC Name |
N'-hydroxy-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-9-2-4-10(5-3-9)7-16-8-11(6-12(16)17)13(14)15-18/h2-5,11,18H,6-8H2,1H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQZGAQGLKXOPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CC(CC2=O)C(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2CC(CC2=O)/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-hydroxy-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboximidamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B2513240.png)

![3-[(4-chlorophenyl)methyl]-1-methyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2513244.png)

![1-[(3-chlorophenyl)methyl]-N-(3-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2513248.png)
![4-Amino-8,8-dimethyl-5-(4-methylphenyl)-2-methylsulfanyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinolin-6-one](/img/structure/B2513250.png)
![6-(benzo[d][1,3]dioxol-5-ylmethyl)-5-((2,5-dimethylbenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2513251.png)



![8-(1,3-benzothiazol-2-ylsulfanyl)-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2513256.png)
![3-(4-chlorophenyl)-N-(2-methoxyethyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2513257.png)

